1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
This compound features a hybrid heterocyclic structure combining a 6-methoxyindole core, a piperidin-4-yl group linked via a carbonyl bridge, and a 3-(2-methoxyethyl)-substituted imidazolidine-2,4-dione moiety. The 2-methoxyethyl side chain may enhance solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-29-10-9-24-19(26)13-25(21(24)28)15-5-7-23(8-6-15)20(27)18-11-14-3-4-16(30-2)12-17(14)22-18/h3-4,11-12,15,22H,5-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKGQIFBOIFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and reported biological activities, including cytotoxicity and antimicrobial effects.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034605-52-0 |
| Molecular Formula | C21H26N4O5 |
| Molecular Weight | 414.5 g/mol |
The compound's biological activity is largely attributed to its structural components, particularly the indole and imidazolidine moieties. Indole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer and infectious diseases. The methoxy groups may enhance lipophilicity and bioavailability, facilitating cellular uptake.
Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance, derivatives of indole have shown potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Activity
Indole derivatives are recognized for their antimicrobial properties. Research indicates that the compound may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure suggests potential interactions with bacterial cell walls or essential metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of indole-based compounds in preclinical models:
- Cytotoxicity Against Cancer Cells : A study reported that a related indole derivative showed IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong cytotoxic potential .
- Antibacterial Activity : Another investigation found that compounds with similar structures exhibited significant inhibition of Staphylococcus aureus and MRSA strains, showcasing their potential as antibacterial agents .
Research Findings
Research has focused on the optimization of the indole structure to enhance biological activity. Key findings include:
- Methoxy Substitution : The presence of methoxy groups at specific positions on the indole ring has been linked to increased potency against target cells .
- Dipeptide-type Inhibitors : Compounds incorporating the indole moiety have been developed as inhibitors for viral proteases, demonstrating promising antiviral activity .
Scientific Research Applications
Basic Information
- Molecular Formula : C21H26N4O5
- Molecular Weight : 414.5 g/mol
- CAS Number : 2034605-52-0
Structure
The structure of the compound features an indole moiety, a piperidine ring, and an imidazolidine dione, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole and imidazolidine have shown promising activity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess the efficacy of these compounds, revealing potential for inhibition of tumor growth and cell proliferation .
Case Study: Antitumor Activity
A study utilizing a similar indole-based compound demonstrated high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating effective concentration ranges for therapeutic use . The structure-activity relationship (SAR) analysis revealed that modifications on the indole and imidazolidine rings could enhance cytotoxicity.
Neuroprotective Effects
Indole derivatives are also known for their neuroprotective capabilities. Research suggests that compounds like 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Anti-inflammatory Potential
Compounds with similar structural features have been investigated for their anti-inflammatory properties. The imidazolidine ring has been associated with the inhibition of pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory agents .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Indole Derivative : Starting from commercially available indoles.
- Piperidine Ring Construction : Utilizing piperidine derivatives through nucleophilic substitution reactions.
- Imidazolidine Formation : Cyclization reactions leading to the formation of the imidazolidine structure.
Modifications for Enhanced Activity
Chemical modifications can significantly influence the biological activity of this compound. For example:
- Altering substituents on the indole or piperidine rings can enhance binding affinity to biological targets.
- Introducing functional groups can improve solubility and bioavailability.
Drug Development
The promising biological activities associated with this compound suggest that further research should focus on its development as a therapeutic agent. Potential areas include:
- Clinical Trials : Testing efficacy and safety in human subjects.
- Combination Therapies : Exploring synergistic effects with existing anticancer or anti-inflammatory drugs.
Research Collaborations
Collaboration between chemists and biologists is essential to fully understand the mechanisms underlying the compound's activity and to optimize its pharmacological properties.
Chemical Reactions Analysis
Reactivity of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione (hydantoin) scaffold is prone to ring-opening reactions under acidic or basic conditions. For example:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen can lead to cleavage of the C–N bond, yielding urea derivatives and α-amino acids.
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Alkaline Conditions : Hydroxide ions may attack the carbonyl carbon, resulting in ring-opening to form amide intermediates.
Table 1: Hydantoin Core Reactivity
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (1M), 80°C | Urea derivatives + carboxylic acids |
| Alkaline hydrolysis | NaOH (2M), reflux | Amides + CO₂ |
| Nucleophilic substitution | R-X, DMF, K₂CO₃ | N-alkylated hydantoins |
Methoxy Group Transformations
The methoxy (-OCH₃) groups on the indole and ethyl side chain participate in demethylation and nucleophilic substitution :
-
Demethylation : Strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃) can cleave methoxy groups to hydroxyls .
-
Nucleophilic Substitution : Methoxy groups may act as leaving groups in SN2 reactions with amines or thiols under basic conditions .
Example Reaction :
Indole Moieties: Electrophilic Substitution
The 6-methoxyindole subunit undergoes electrophilic aromatic substitution (EAS) at the C5 position due to methoxy’s activating effect:
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Halogenation : Cl₂ or Br₂ in acetic acid yields 5-haloindoles .
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Friedel-Crafts Alkylation : Reacts with alkyl halides in the presence of AlCl₃ .
Key Insight : Steric hindrance from the adjacent carbonyl-piperidine group may reduce reactivity at C3 and C7 positions.
Piperidine Ring Modifications
The piperidine ring’s nitrogen can undergo:
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .
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Oxidation : Strong oxidants (e.g., KMnO₄) convert piperidine to pyridine derivatives.
Table 2: Piperidine Functionalization
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Piperidine-Carbonyl Linkage :
- The target compound and the imidazole derivative both utilize a piperidine-carbonyl bridge, which may enhance conformational stability and receptor binding. However, the target’s indole-imidazolidinedione system likely confers distinct electronic properties compared to the imidazole-phenethyl group in .
Heterocyclic Core Variations :
- The isoxazolone derivative replaces the indole and imidazolidinedione with an isoxazolone ring and hydroxyl-piperidine group. This substitution could reduce aromatic stacking interactions but improve solubility due to the hydroxyl group.
Substituent Effects: The 2-methoxyethyl group in the target molecule contrasts with the phenethyl group in and the isopropyl group in .
Molecular Weight Trends :
- The imidazole derivative has a lower molecular weight (325.4 g/mol) than the target compound (estimated >400 g/mol based on structural complexity), which may influence membrane permeability and metabolic stability.
Research Implications
- Pharmacological Potential: The target compound’s indole and imidazolidinedione moieties are associated with kinase or protease inhibition in literature, whereas the imidazole derivative might target neurotransmitter receptors due to its phenethyl group.
- Synthetic Challenges : The multi-step synthesis required for the target molecule’s hybrid structure (e.g., indole activation, piperidine coupling) may pose scalability issues compared to simpler analogs like .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodology :
- Stepwise synthesis : Start with 6-methoxyindole-2-carboxylic acid (precursor in ) for indole ring formation. Couple with piperidin-4-yl via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous dichloromethane (similar to ).
- Imidazolidine-dione formation : React with 2-methoxyethyl isocyanate under inert conditions (argon) at 60°C for 12 hours. Monitor via HPLC ( ) to optimize purity (>98%).
- Yield variables : Temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., DBU) affect cyclization efficiency. Report yields using a comparative table:
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | DBU | 60 | 72 | 98.5 |
| THF | None | 80 | 58 | 95.2 |
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodology :
- NMR analysis : Confirm indole and piperidine moieties via H NMR (δ 7.2–7.5 ppm for indole protons; δ 3.2–3.8 ppm for piperidine and methoxy groups). Use C NMR to verify carbonyl carbons (170–175 ppm).
- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to resolve stereochemistry ( ).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: ~485.2).
Q. What stability challenges arise during storage, and how can degradation products be monitored?
- Methodology :
- Accelerated stability studies : Store at 40°C/75% RH for 6 months. Use HPLC-PDA to detect hydrolyzed products (e.g., free indole-carboxylic acid).
- Light sensitivity : Conduct photostability testing per ICH Q1B guidelines. LC-MS identifies methoxy group cleavage products.
- Recommendations : Store under nitrogen at -20°C in amber vials ( safety protocols).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological target interactions?
- Methodology :
- Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites (e.g., indole C3 position).
- Docking studies : Simulate binding to kinase targets (e.g., CDK2) using AutoDock Vina. Compare with experimental IC values from kinase assays.
- ICReDD framework : Integrate quantum mechanics ( ) to refine reaction pathways and reduce trial-and-error synthesis.
Q. What mechanistic insights explain contradictory bioactivity data across cell-based assays (e.g., cytotoxicity vs. target selectivity)?
- Methodology :
- Dose-response profiling : Test in 3D spheroid models vs. 2D monolayers to assess penetration efficiency (LC vs. IC).
- Off-target screening : Use proteome-wide affinity chromatography ( ) to identify non-specific binding partners.
- Metabolic stability : Incubate with human liver microsomes; correlate half-life (t) with cell viability discrepancies.
Q. How does stereochemical purity impact pharmacological outcomes, and what chiral resolution methods are most effective?
- Methodology :
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (85:15) to resolve enantiomers.
- Crystallographic validation : Compare resolved enantiomers with single-crystal data ( ).
- In vivo testing : Administer individual enantiomers to murine models; compare pharmacokinetic parameters (AUC, C).
Contradiction Analysis
Q. Why do solubility predictions (LogP) conflict with experimental solubility in polar solvents?
- Analysis :
- LogP limitations : Calculated LogP (~2.5) underestimates hydrogen bonding (imidazolidine-dione NH groups).
- Experimental validation : Use shake-flask method in PBS (pH 7.4) and DMSO. Report solubility as 12 mg/mL in DMSO vs. 0.8 mg/mL in PBS.
- Mitigation : Introduce PEGylated derivatives ( ) to enhance aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
